

#### trans-AUCB CAS number 885012-33-9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | trans-AUCB |           |
| Cat. No.:            | B611176    | Get Quote |

An In-Depth Technical Guide to trans-AUCB (CAS Number: 885012-33-9)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (**trans-AUCB**) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2] With the CAS number 885012-33-9, this small molecule has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, including cardiovascular disorders, inflammation, neuroprotection, and oncology.[3][4][5] As an sEH inhibitor, **trans-AUCB** prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with generally protective effects such as vasodilation, anti-inflammatory actions, and promotion of angiogenesis.[1][6] This guide provides a comprehensive overview of the technical data and experimental methodologies related to **trans-AUCB**.

# Physicochemical and Pharmacological Data

**trans-AUCB** exhibits high potency and selectivity for sEH across different species. Its favorable pharmacokinetic profile makes it a valuable tool for both in vitro and in vivo research.

### **Table 1: Physicochemical Properties of trans-AUCB**



| Property          | Value                                                                   | Reference |
|-------------------|-------------------------------------------------------------------------|-----------|
| CAS Number        | 885012-33-9                                                             |           |
| Molecular Formula | C24H32N2O4                                                              | _         |
| Molecular Weight  | 412.53 g/mol                                                            | [7]       |
| IUPAC Name        | trans-4-[4-(3-Adamantan-1-yl-<br>ureido)-cyclohexyloxy]-benzoic<br>acid | [7]       |

Table 2: In Vitro Inhibitory Activity of trans-AUCB

against Soluble Epoxide Hydrolase (sEH)

| Target    | IC <sub>50</sub> | Reference |
|-----------|------------------|-----------|
| Human sEH | 1.3 nM           | [7]       |
| Mouse sEH | 8 nM             | [7]       |
| Rat sEH   | 8 nM             | [7]       |

Table 3: Pharmacokinetic Parameters of trans-AUCB in Animal Models



| Species                                                                                                                                                  | Administrat<br>ion      | Dose      | t1/2                    | C <sub>max</sub> | Reference |
|----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|-----------|-------------------------|------------------|-----------|
| Mouse                                                                                                                                                    | Oral (p.o.)             | 0.1 mg/kg | 20 min                  | 30 nmol/L        | [7]       |
| Mouse                                                                                                                                                    | Oral (p.o.)             | 0.5 mg/kg | 30 min                  | 100 nmol/L       | [7]       |
| Mouse                                                                                                                                                    | Oral (p.o.)             | 1 mg/kg   | 15 min                  | 150 nmol/L       | [7]       |
| Mouse                                                                                                                                                    | Subcutaneou<br>s (s.c.) | 1 mg/kg   | 60 min                  | 245 nmol/L       | [7]       |
| Mouse                                                                                                                                                    | Subcutaneou<br>s (s.c.) | 3 mg/kg   | 85 min                  | 2700 nmol/L      | [7]       |
| Mouse                                                                                                                                                    | Subcutaneou<br>s (s.c.) | 10 mg/kg  | 75 min                  | 3600 nmol/L      | [7]       |
| Mouse                                                                                                                                                    | Intravenous<br>(i.v.)   | 0.1 mg/kg | 70 min (α), 10<br>h (β) | -                | [7]       |
| Dog                                                                                                                                                      | Oral (p.o.)             | -         | -                       | -                | [8]       |
| Note: t <sub>1</sub> / <sub>2</sub> (α) refers to the distribution half-life, and t <sub>1</sub> / <sub>2</sub> (β) refers to the elimination half-life. |                         |           |                         |                  |           |

# **Synthesis**

The synthesis of **trans-AUCB** has been described in the literature, starting from commercially available trans-4-aminocyclohexanol hydrochloride.[8] The general synthetic scheme involves the formation of a urea linkage with 1-adamantyl isocyanate and subsequent etherification to introduce the benzoic acid moiety.[8] This process yields the trans-isomer, which has been shown to be more metabolically stable than its cis-counterpart.[8][9]



## **Key Signaling Pathways and Mechanisms of Action**

**trans-AUCB** exerts its biological effects primarily through the inhibition of sEH, leading to increased levels of EETs. These EETs, in turn, modulate various downstream signaling pathways.

### **EETs-PPARy Pathway in Angiogenesis**

In endothelial progenitor cells (EPCs), **trans-AUCB** has been shown to promote angiogenesis and migration.[1] This effect is mediated by the stabilization of EETs, which act as endogenous ligands for the peroxisome proliferator-activated receptor  $\gamma$  (PPARy).[1] Activation of PPARy leads to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor  $1\alpha$  (HIF- $1\alpha$ ).[1]



Click to download full resolution via product page

EETs-PPARy signaling pathway modulated by **trans-AUCB**.

### **PI3K Pathway in Cardioprotection**

trans-AUCB has demonstrated cardioprotective effects against ischemia-reperfusion injury.[3] This protection is mediated through the accumulation of EETs, which activate the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] The activation of PI3K is crucial for improved postischemic contractile function and reduced infarct size.[3]





Click to download full resolution via product page

PI3K-mediated cardioprotective pathway of **trans-AUCB**.

## NF-κB-p65 Pathway in Glioblastoma

In the context of cancer, specifically glioblastoma, **trans-AUCB** has been shown to suppress tumor cell growth.[4] This anti-glioma activity is associated with the activation of the NF-κB-p65 signaling pathway, leading to cell cycle arrest in the G0/G1 phase.[4]





Click to download full resolution via product page

NF-kB-p65 pathway in **trans-AUCB**-induced glioma growth inhibition.

### **Experimental Protocols**

The following sections provide an overview of key experimental protocols that have been used to characterize the activity of **trans-AUCB**.

# **Trans-well Migration Assay**

This assay is used to assess the effect of **trans-AUCB** on cell migration, particularly for endothelial progenitor cells.

Protocol Overview:

#### Foundational & Exploratory





- Cell Preparation: Culture cells to 70-90% confluency. Prior to the assay, starve the cells in a serum-free medium for several hours.[10]
- Trans-well Setup: Use trans-well inserts with an appropriate pore size (e.g., 8 μm). The lower chamber is filled with a medium containing a chemoattractant.
- Cell Seeding: Resuspend the prepared cells in a serum-free medium, with or without various concentrations of trans-AUCB, and seed them into the upper chamber of the trans-well insert.[11]
- Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours) at 37°C in a 5% CO<sub>2</sub> atmosphere.[10][12]
- Analysis: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a dye such as crystal violet.[13]
- Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration.[10]





Click to download full resolution via product page

Workflow for a typical trans-well migration assay.

## **Matrigel Angiogenesis Assay (Tube Formation Assay)**

This in vitro assay is used to evaluate the effect of **trans-AUCB** on the formation of capillary-like structures by endothelial cells.







#### **Protocol Overview:**

- Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of the gel. Allow it to solidify at 37°C.[14][15]
- Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells and resuspend them in a basal medium.[14]
- Cell Seeding: Add the cell suspension, containing different concentrations of trans-AUCB or controls, to the Matrigel-coated wells.[1]
- Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for the formation of tube-like structures.[14]
- Visualization and Quantification: Visualize the tube formation using an inverted microscope. Quantify the extent of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.[16][17]





Click to download full resolution via product page

Workflow for the Matrigel angiogenesis assay.

## **Western Blotting for Protein Expression**

Western blotting is employed to measure the changes in the expression levels of specific proteins, such as VEGF and HIF- $1\alpha$ , in response to treatment with **trans-AUCB**.

#### **Protocol Overview:**

 Cell Treatment and Lysis: Treat cells with the desired concentrations of trans-AUCB for a specified duration. Lyse the cells to extract total protein.



- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
- Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-VEGF, anti-HIF-1α) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

#### Conclusion

**trans-AUCB** is a well-characterized and potent inhibitor of soluble epoxide hydrolase with significant therapeutic potential. Its favorable pharmacological properties and demonstrated efficacy in various preclinical models make it an important tool for research in cardiovascular disease, inflammation, and oncology. This guide provides a foundational understanding of its properties, mechanisms of action, and the experimental methodologies used for its evaluation, serving as a valuable resource for scientists and researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARy to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction -

#### Foundational & Exploratory





PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury PMC [pmc.ncbi.nlm.nih.gov]
- 4. t-AUCB, an improved sEH inhibitor, suppresses human glioblastoma cell growth by activating NF-κB-p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid is neuroprotective in rat model of ischemic stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Transwell In Vitro Cell Migration and Invasion Assays PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. researchhub.com [researchhub.com]
- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 15. corning.com [corning.com]
- 16. An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Matrigel-based tube formation assay to assess the vasculogenic activity of tumor cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [trans-AUCB CAS number 885012-33-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611176#trans-aucb-cas-number-885012-33-9]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com